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Compound of Interest

Compound Name: Regelidine

Cat. No.: B10819615 Get Quote

Disclaimer: Scientific literature explicitly detailing the anti-inflammatory properties of

Regelidine is not currently available. This document provides a comprehensive overview of the

anti-inflammatory potential of other bioactive compounds isolated from its source, the medicinal

plant Tripterygium regelii, and its close relatives. This information is intended to serve as a

resource for researchers, scientists, and drug development professionals interested in the

therapeutic potential of natural products from this genus.

Introduction
Regelidine is a sesquiterpene alkaloid that has been isolated from the stems of Tripterygium

regelii. While its chemical structure has been characterized, there is a notable absence of

published research investigating its biological activities, including its potential as an anti-

inflammatory agent. However, the genus Tripterygium has a long history in traditional medicine

for treating inflammatory and autoimmune conditions. This has led to scientific investigation of

various compounds from these plants, revealing significant anti-inflammatory properties in

molecules other than Regelidine.

This technical guide will focus on the established anti-inflammatory activities of two such

compounds from the Tripterygium genus: Celastrol and Triptoquinone A. The data,

experimental protocols, and signaling pathways described herein pertain to these compounds

and are presented to highlight the potential of Tripterygium regelii as a source for novel anti-

inflammatory drug candidates.
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Anti-inflammatory Bioactive Compounds from
Tripterygium Species
Scientific studies have identified several compounds from Tripterygium regelii and related

species with potent anti-inflammatory effects. These include diterpene quinoids and

triterpenoids.[1] Celastrol, a quinone methide triterpenoid also found in Tripterygium regelii, has

been a primary focus of research due to its robust anti-inflammatory, antioxidant, and

neuroprotective actions.[1][2] Another class of compounds, triptoquinones, have also been

noted for their anti-inflammatory activities.[1]

Quantitative Data on Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of

Celastrol from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Celastrol
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Target Cell Line Stimulant
Celastrol
Concentrati
on

% Inhibition
/ IC50

Reference

NF-κB

Activation

C2C12

Myoblasts
TNF-α 0.0001-10µM

IC50 =

270nM
[3]

Nitric Oxide

(NO)

Production

RAW 264.7

Macrophages
LPS 0-1 µM

Significant

suppression

Prostaglandin

E2 (PGE2)

RAW 264.7

Macrophages
LPS 0-1 µM

Significant

suppression

TNF-α

Production

RAW 264.7

Macrophages
LPS 0-1 µM

Significant

inhibition

IL-6

Production

RAW 264.7

Macrophages
LPS 0-1 µM

Significant

inhibition

IL-1β

Secretion

Peritoneal

Macrophages
LPS + ATP

125, 250, 500

nM

Dose-

dependent

reduction

iNOS

Expression

RAW 264.7

Macrophages
LPS 0-1 µM

Significant

suppression

COX-2

Expression

RAW 264.7

Macrophages
LPS 0-1 µM

Significant

suppression

MGL Activity
IC50 = 1.6 ±

0.4 µM

Table 2: In Vivo Anti-inflammatory Effects of Celastrol
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Animal Model Condition
Celastrol
Dosage

Outcome Reference

Mice
TPA-induced ear

edema

0-50 µg per

mouse

Protection from

edema, inhibition

of MPO activity

db/db Mice
Insulin

Resistance

1 mg/kg/day for 2

months

Lowered fasting

plasma glucose

and HbA1C

Diet-induced

Obese Mice

Obesity and

Inflammation

5, 7.5 mg/kg/d

for 3 weeks

Reduced fat

accumulation,

ameliorated

glucose

tolerance and

insulin sensitivity

Experimental Protocols
This section details the methodologies used in key experiments to determine the anti-

inflammatory effects of Celastrol.

4.1 In Vitro NF-κB Inhibition Assay

Cell Culture: C2C12 myoblasts are plated on chamber slides.

Treatment: Cells are exposed to varying concentrations of Celastrol or other inhibitors (e.g.,

Prednisolone) for 24 hours. Subsequently, they are stimulated with TNF-α for another 24

hours.

Immunostaining: Cells are fixed with 6% paraformaldehyde. They are then stained for the

NF-κB p65 subunit and counterstained with DAPI to identify the nuclei.

Analysis: The number of cells with nuclear translocation of p65 is quantified to determine the

extent of NF-κB activation and its inhibition by the test compound.

4.2 In Vitro Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production Assay
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Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.

Treatment: Cells are pre-treated with various concentrations of Celastrol (e.g., 0-1 µM) for a

specified time before being stimulated with lipopolysaccharide (LPS).

Measurement of NO: Nitrite accumulation in the culture medium is measured as an indicator

of NO production using the Griess reagent.

Measurement of PGE2: The concentration of PGE2 in the cell culture supernatants is

determined using an enzyme-linked immunosorbent assay (ELISA) kit.

4.3 In Vivo Mouse Ear Edema Model

Animal Model: An inflammatory response is induced in mice by the topical application of 12-

O-tetradecanoyl-phorbol-13-acetate (TPA) to the ear.

Treatment: Celastrol (e.g., 0-50 µg per mouse) is administered to the mice.

Assessment of Edema: The degree of ear swelling is measured as an indicator of

inflammation.

Biochemical Analysis: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and

the production of inflammatory cytokines are measured in the ear tissue.

Signaling Pathways in Inflammation Modulated by
Tripterygium Compounds
Compounds from Tripterygium species, such as Celastrol, have been shown to modulate key

signaling pathways involved in the inflammatory response.

5.1 NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Celastrol

has been demonstrated to inhibit this pathway.
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Caption: Inhibition of the NF-κB signaling pathway by Celastrol.

5.2 Arachidonic Acid Metabolism and Prostaglandin Synthesis

The inflammatory response involves the synthesis of prostaglandins from arachidonic acid, a

process mediated by cyclooxygenase (COX) enzymes. Celastrol has been shown to suppress

the expression of inducible COX-2.
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Caption: Inhibition of COX-2 expression by Celastrol.

Conclusion and Future Directions
While Regelidine itself remains uncharacterized in the context of inflammation, the broader

Tripterygium genus is a promising source of potent anti-inflammatory compounds. The detailed

investigation of molecules like Celastrol and triptoquinones has revealed their ability to

modulate key inflammatory pathways, including NF-κB and COX-2.

The data presented in this guide underscore the therapeutic potential of natural products from

Tripterygium regelii. Future research should be directed towards:

Isolation and Biological Screening of Regelidine: A critical next step is to isolate sufficient

quantities of Regelidine and perform comprehensive in vitro and in vivo screening to

determine if it possesses anti-inflammatory activity.
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Mechanism of Action Studies: Should Regelidine prove to be active, detailed mechanistic

studies will be necessary to identify its molecular targets and signaling pathways.

Structure-Activity Relationship (SAR) Studies: Investigating the SAR of Regelidine and

related compounds could lead to the design of novel, more potent, and selective anti-

inflammatory agents.

In conclusion, while the direct anti-inflammatory role of Regelidine is yet to be established, the

strong evidence from related compounds within the same plant genus provides a compelling

rationale for its investigation as a potential novel anti-inflammatory agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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